molecular formula C18H18O3 B022707 2'-(Oxiranylmethoxy)-3-phenylpropiophenon CAS No. 22525-95-7

2'-(Oxiranylmethoxy)-3-phenylpropiophenon

Cat. No.: B022707
CAS No.: 22525-95-7
M. Wt: 282.3 g/mol
InChI Key: AUZMQKJKLUZHBY-UHFFFAOYSA-N
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Description

2'-(Oxiranylmethoxy)-3-phenylpropiophenon, also known as this compound, is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2'-(Oxiranylmethoxy)-3-phenylpropiophenon, with CAS number 22525-95-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an oxirane (epoxide) group, which is known to participate in various chemical reactions and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the oxirane group. This functional group is known for its ability to undergo nucleophilic attack, leading to the formation of various derivatives that can interact with biological macromolecules.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The oxirane moiety could facilitate covalent bonding with nucleophilic residues in enzymes, thus modulating their activity.
  • Receptor Binding : The phenylpropiophenone structure may allow for interactions with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.0Inhibition of proliferation

The above table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Efficacy Assessment : Research conducted at a university laboratory assessed the antimicrobial properties of this compound against multi-drug resistant bacteria. The results demonstrated that it inhibited the growth of several pathogenic strains, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound interacts with DNA-binding proteins, leading to altered gene expression patterns associated with cell cycle regulation and apoptosis .

Properties

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMQKJKLUZHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945180
Record name 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22525-95-7
Record name 1-[2-(2-Oxiranylmethoxy)phenyl]-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22525-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Oxiranylmethoxy)-3-phenylpropiophenon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(oxiranylmethoxy)-3-phenylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2'-(OXIRANYLMETHOXY)-3-PHENYLPROPIOPHENON
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2'-(Oxiranylmethoxy)-3-phenylpropiophenon in the development of novel propafenone analogs?

A1: this compound acts as a key building block in synthesizing the new propafenone analogs []. The compound contains an epoxide ring, which reacts with various substituted piperazines. This reaction leads to the opening of the epoxide ring and the formation of the desired analogs with the general structure 1-[2-[2-hydroxy-3-[4-substituted-1-piperazinyl]-1-propoxy]phenyl-1-propanone [].

Q2: How does the structure of this compound relate to the Structure-Activity Relationship (SAR) study of the propafenone analogs?

A2: While the provided research doesn't explicitly detail the SAR study, it highlights that the design of the novel analogs, all derived from this compound, was based on pre-QSAR analyses and pharmacophore modeling of previously reported propafenone analogs with chemosensitizing activity []. This suggests that modifications introduced through reacting the epoxide ring with different piperazine substituents were guided by an understanding of how these changes might influence the analogs' interactions with their biological targets and, consequently, their chemosensitizing potency.

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